molecular formula C8H6BrFO2 B1341850 5-(Bromomethyl)-2-fluorobenzoic acid CAS No. 773100-76-8

5-(Bromomethyl)-2-fluorobenzoic acid

Cat. No. B1341850
M. Wt: 233.03 g/mol
InChI Key: VSGODVJOLOLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-fluorobenzoic acid is a compound that is structurally related to various benzoic acid derivatives synthesized for different applications, including medicinal chemistry, material science, and as intermediates for further chemical transformations. The presence of both bromomethyl and fluorine substituents on the benzene ring of benzoic acid makes it a versatile compound for various chemical reactions and potential applications in creating complex molecular structures .

Synthesis Analysis

The synthesis of related bromomethyl benzoic acid derivatives often involves starting materials such as maleic anhydrides, phthalic anhydrides, or substituted benzoic acids. Key steps in these syntheses may include debrominative decarboxylation, bromodecarboxylation, or free radical reactions with bromine . For instance, the synthesis of 2-(bromomethyl) benzoic acid uses 2-methylbenzoic acid and bromine, employing a free radical reaction initiated by light or AIBN . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-(Bromomethyl)-2-fluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-fluorobenzoic acid and its derivatives can be characterized using techniques such as X-ray powder diffraction, IR spectroscopy, NMR, and Mass Spectrometry. These techniques help confirm the molecular geometry, the presence of functional groups, and the overall molecular conformation . For example, the crystal structure of related compounds has been determined, showing intermolecular interactions such as hydrogen bonding and halogen bonding, which are crucial for understanding the compound's reactivity and properties .

Chemical Reactions Analysis

Compounds like 5-(Bromomethyl)-2-fluorobenzoic acid can participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group is a good leaving group for nucleophilic substitution reactions, while the carboxylic acid functionality allows for the formation of esters, amides, and other derivatives. These compounds can also undergo palladium-catalyzed cross-coupling reactions to form more complex molecules . Additionally, the fluorine atom can influence the reactivity and electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-2-fluorobenzoic acid derivatives are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's density, boiling point, and solubility. The electronic structure, as revealed by DFT calculations, can provide insights into the reactivity and stability of the compound. The molecular electrostatic potential (MEP) surface calculation can help predict sites of reactivity and intermolecular interactions . Thermal properties such as heat capacity and phase transitions can be studied using differential scanning calorimetry (DSC) .

Scientific Research Applications

Synthesis and Chemical Reactions

5-(Bromomethyl)-2-fluorobenzoic acid, a compound with notable applications in organic synthesis, has been the focus of various research studies. One study demonstrates the synthesis of related compounds through the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, showcasing the versatility of similar compounds in organic synthesis (Mongin & Schlosser, 1996). Additionally, research on the synthesis of benzoic acid derivatives, including those similar to 5-(Bromomethyl)-2-fluorobenzoic acid, highlights the role of these compounds in the development of new materials and their applications in molecular electrostatic potential calculation (Pramanik, Dey, & Mukherjee, 2019).

Pharmaceutical Applications

The research surrounding 5-(Bromomethyl)-2-fluorobenzoic acid and its derivatives also extends into the pharmaceutical industry. Studies have been conducted on the synthesis of compounds like 5-(Fluoroalkyl)isoxazole, starting from functionalized halogenoximes, which have potential applications in drug development (Chalyk et al., 2019). Additionally, derivatives of 5-(Bromomethyl)-2-fluorobenzoic acid have been used in the synthesis of radioligands for PET imaging, demonstrating the compound's utility in medical imaging and diagnostics (Gopinathan, Jin, & Rehder, 2009).

Environmental Applications

Interestingly, similar compounds to 5-(Bromomethyl)-2-fluorobenzoic acid have been evaluated for use as nonreactive tracers in soil and groundwater studies. Research in this area investigates the suitability of fluorinated derivatives of benzoic acid, such as difluorobenzoates, as tracers in environmental studies (Bowman & Gibbens, 1992) This application is crucial for understanding water movement in porous media and environmental monitoring.

properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGODVJOLOLNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591791
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluorobenzoic acid

CAS RN

773100-76-8
Record name 5-(Bromomethyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(Bromomethyl)-2-fluorobenzoic acid
Reactant of Route 4
5-(Bromomethyl)-2-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-2-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-2-fluorobenzoic acid

Citations

For This Compound
1
Citations
T Ashkenazi, D Pinkert, A Nudelman… - Pest Management …, 2007 - Wiley Online Library
Novel aryl chain isosters and analogues of 7‐keto‐8‐aminopelargonic acid (KAPA) and 7,8‐diaminopelargonic acid (DAPA), the vitamer intermediates involved in the biosynthetic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.